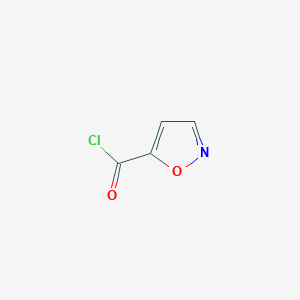

Isoxazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASLINFISOTVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371542 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-13-4 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoxazole-5-carbonyl Chloride: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbonyl chloride is a reactive acyl chloride derivative of the heterocyclic compound isoxazole. Its unique chemical structure, featuring a reactive carbonyl group attached to the electron-deficient isoxazole ring, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, structural details, and key reactivity of this compound, with a focus on its application in the synthesis of novel chemical entities relevant to drug discovery and development.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions within the ring, with a carbonyl chloride group attached at the 5-position.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 1,2-oxazole-5-carbonyl chloride[1] |

| CAS Number | 62348-13-4[2] |

| Molecular Formula | C₄H₂ClNO₂[3] |

| SMILES String | ClC(=O)c1ccno1 |

| InChI Key | NASLINFISOTVJJ-UHFFFAOYSA-N |

| InChI | InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H[3] |

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic boiling point. Detailed physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 131.52 g/mol | [2] |

| Physical State | Liquid | [4] |

| Boiling Point | 167-168 °C | [2] |

| Density | 1.362 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4980 | [2] |

| Melting Point | Not available | |

| Solubility | Reacts with water. Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group. The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] Key absorptions are expected in the following regions:

-

C=O stretch (acyl chloride): ~1750-1800 cm⁻¹

-

C=N stretch (isoxazole ring): ~1500-1600 cm⁻¹

-

C-O stretch (isoxazole ring): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook and PubChem list mass spectral data obtained by electron ionization (EI).[2][5] The major peaks observed in the GC-MS analysis are:[2]

-

m/z 96 (Top Peak)

-

m/z 40 (2nd Highest)

-

m/z 103 (3rd Highest)

The fragmentation of isoxazole rings can be complex, often involving cleavage of the N-O bond and subsequent rearrangements.[6]

Synthesis and Reactivity

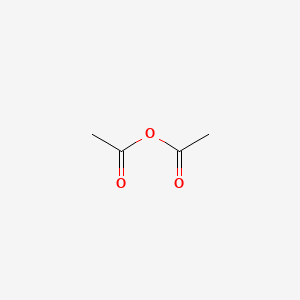

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, isoxazole-5-carboxylic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C4H2ClNO2 | CID 2736707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Isoxazole-5-carbonyl chloride (CAS: 62348-13-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoxazole-5-carbonyl chloride, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive acyl chloride featuring a five-membered heterocyclic isoxazole ring. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62348-13-4 | [1][2] |

| Molecular Formula | C₄H₂ClNO₂ | [1][2] |

| Molecular Weight | 131.52 g/mol | [3] |

| Appearance | Yellow oil | [3] |

| Density | 1.362 g/mL at 25 °C | [3] |

| Boiling Point | 167-168 °C | [3] |

| Refractive Index (n20/D) | 1.4980 | [3] |

| InChI | InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | [3] |

| SMILES | ClC(=O)c1ccno1 | [3] |

Note: Some properties are reported from literature and may vary slightly depending on the source and purity.

Synthesis of this compound

Experimental Protocol: General Synthesis from Isoxazole-5-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of isoxazole acyl chlorides.

Materials:

-

Isoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a stirred suspension of Isoxazole-5-carboxylic acid in anhydrous toluene, add an excess of thionyl chloride (typically 2-5 equivalents) at room temperature.

-

The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, e.g., ~110 °C for toluene) and maintained for a period of 2 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., disappearance of the starting material by TLC or cessation of gas evolution).

-

After completion, the excess thionyl chloride and the solvent are removed under reduced pressure, typically using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product as a yellow oil.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl and SO₂ gases. All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.

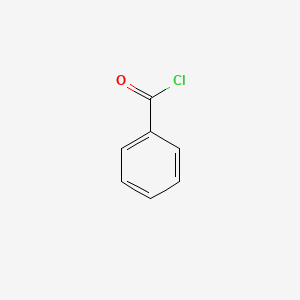

Reactivity and Chemical Transformations

This compound is a versatile intermediate due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and carbanions, to form the corresponding amides, esters, and ketones.

Workflow for Nucleophilic Acyl Substitution:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of isoxazole-5-carbonyl chloride

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazole-5-carbonyl Chloride

Introduction

This compound (CAS No: 62348-13-4) is a reactive acyl chloride derivative of isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions.[1][2][3][4] This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility stems from the reactive acyl chloride group, which readily participates in reactions such as amidation and esterification, allowing for the facile introduction of the isoxazole moiety into larger molecular scaffolds.[5] This guide provides a comprehensive overview of its physical properties, spectroscopic data, chemical reactivity, and general experimental considerations for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNO₂ | [1][2][4] |

| Molecular Weight | 131.52 g/mol | [1][2][4] |

| Appearance | Clear, colorless to very pale yellow liquid | [6] |

| Boiling Point | 167-168 °C (lit.) | [1][2] |

| Density | 1.362 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4980 - 1.499 | [1][2] |

| CAS Number | 62348-13-4 | [1][2][4] |

| InChI Key | NASLINFISOTVJJ-UHFFFAOYSA-N | [1][2][4] |

| SMILES | ClC(=O)c1ccno1 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Additional bands will be present corresponding to the C=N and C=C stretching of the isoxazole ring. The NIST WebBook provides access to its gas-phase IR spectrum.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The isoxazole ring protons are expected to appear as distinct signals in the aromatic region of the spectrum.

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl carbon, in addition to the signals for the carbons of the isoxazole ring.[3]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.[4][7]

Chemical Reactivity and Applications

This compound is a versatile reagent owing to its reactive acyl chloride functional group.

-

Reactivity : It is sensitive to moisture and reacts with water, alcohols, amines, and other nucleophiles.[8] These reactions typically result in the formation of the corresponding carboxylic acid, esters, and amides. It is incompatible with bases, alcohols, amines, and reducing agents.[8]

-

Applications in Synthesis :

-

Pharmaceuticals : It is a key building block in the synthesis of various pharmaceutical compounds. For example, it is used to synthesize 1-benzhydrylpiperazine derivatives with potential applications in cancer treatment.[1] It is also used to prepare N-Isoxazole-5-carbonyl-1,3-diphenyl-5-amino-1H-pyrazole, which has been investigated for the treatment of neurological and psychiatric illnesses.[1]

-

Agrochemicals : The isoxazole ring is a common feature in many pesticides, and this compound can be used in the synthesis of novel agrochemicals.[5]

-

Caption: Logical relationships of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are typically proprietary or found in patent literature. However, a general procedure for the synthesis of acyl chlorides from carboxylic acids involves reaction with a chlorinating agent.

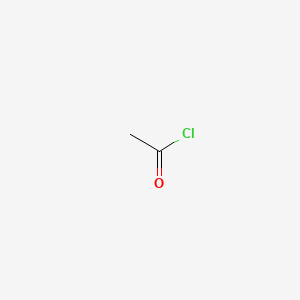

General Synthesis of Acyl Chlorides

A common method for the preparation of an acyl chloride, such as this compound, is the reaction of the corresponding carboxylic acid (isoxazole-5-carboxylic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane, toluene).

-

A stoichiometric excess of the chlorinating agent is added, often with a catalytic amount of N,N-dimethylformamide (DMF) if oxalyl chloride is used.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ for thionyl chloride, or HCl, CO, and CO₂ for oxalyl chloride) ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure, often by rotary evaporation.

-

The resulting crude acyl chloride can be purified by vacuum distillation.

Caption: General workflow for acyl chloride synthesis.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazard Classification : It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1][3][8] The GHS signal word is "Danger" with the hazard statement H314: Causes severe skin burns and eye damage.[1][3]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

-

Storage : It should be stored in a cool, dry place, away from moisture, under an inert atmosphere (e.g., nitrogen or argon).[2] Recommended storage is at ambient temperatures.[2]

-

Incompatibilities : Avoid contact with water, bases, alcohols, amines, and reducing agents.[8]

-

Spills and Disposal : Spills should be handled in accordance with standard laboratory procedures for corrosive materials. Waste should be disposed of as hazardous chemical waste in compliance with local regulations.

References

- 1. 异噁唑-5-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C4H2ClNO2 | CID 2736707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isoxazole-5-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details predicted and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectral data, intended to facilitate its application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.6 | Doublet | ~1.8 | H-3 |

| ¹H NMR | ~7.2 | Doublet | ~1.8 | H-4 |

| ¹³C NMR | ~160 | Singlet | - | C=O (carbonyl) |

| ¹³C NMR | ~158 | Singlet | - | C-5 |

| ¹³C NMR | ~152 | Singlet | - | C-3 |

| ¹³C NMR | ~112 | Singlet | - | C-4 |

Note: Predicted values are based on the analysis of isoxazole and related acyl chloride structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 - 1750 | Strong | C=O stretch (acyl chloride) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C=C stretch (isoxazole ring) |

| ~1300 | Medium | C-O stretch (isoxazole ring) |

| ~850 | Medium | C-Cl stretch |

Note: The strong absorption at a high wavenumber for the carbonyl group is characteristic of a highly reactive acyl chloride.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragment Ion | Interpretation |

| 131/133 | Moderate | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 96 | High | [M-Cl]⁺ | Loss of chlorine radical, forming the acylium ion |

| 68 | Moderate | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion |

| 40 | Moderate | [C₂H₂N]⁺ | Fragmentation of the isoxazole ring |

Note: The fragmentation pattern is characterized by the initial loss of the chlorine atom, a common feature for acyl chlorides. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observable for chlorine-containing fragments.

Experimental Protocols

Synthesis of this compound from Isoxazole-5-carboxylic acid

This protocol describes the conversion of isoxazole-5-carboxylic acid to this compound using thionyl chloride.

Materials:

-

Isoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoxazole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane or toluene.

-

Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Due to the reactive nature of acyl chlorides, the sample must be handled in a dry environment (e.g., a glove box or under an inert atmosphere).

-

Dissolve approximately 5-10 mg of freshly prepared this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a dry NMR tube.

-

Cap the NMR tube securely to prevent hydrolysis from atmospheric moisture.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 10 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and the presence of quaternary carbons)

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Fourier transform, phase correct, and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In a fume hood, carefully place a small drop of this compound directly onto the ATR crystal.

-

Acquire the spectrum immediately to minimize exposure to atmospheric moisture.

-

Instrument: FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum. After analysis, clean the crystal thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol).

3. Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or diethyl ether).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic fragmentation pattern.

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Acquisition Parameters:

-

Mass Range: m/z 30-200

-

Scan Rate: Sufficient to obtain good peak shapes and resolution.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay attention to the isotopic pattern for chlorine-containing fragments.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to modulate a wide range of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of isoxazole chemistry, from its fundamental properties and synthesis to its application in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Isoxazole: Structure, Properties, and Significance

Isoxazole is an aromatic heterocyclic compound with the molecular formula C₃H₃NO.[1] The arrangement of the nitrogen and oxygen atoms in the ring results in a unique electronic distribution, influencing its chemical reactivity and interactions with biological macromolecules. The isoxazole ring is relatively stable but can also undergo ring-opening reactions under certain conditions, providing a versatile platform for synthetic transformations.[2]

The key physicochemical properties of the isoxazole core include:

-

Aromaticity: The delocalized π-electron system confers aromatic character, contributing to its stability.

-

Dipole Moment: The presence of two heteroatoms creates a significant dipole moment, influencing its solubility and ability to engage in dipole-dipole interactions.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at biological targets.

-

Metabolic Stability: The isoxazole ring is often introduced into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

These properties make the isoxazole scaffold an attractive component in drug design, where it can serve as a versatile pharmacophore or a bioisosteric replacement for other functional groups.[3][4]

Synthesis of Isoxazoles: Key Methodologies

A variety of synthetic routes to isoxazoles have been developed, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most common and versatile methods.[2][5] Modern approaches, including microwave-assisted and ultrasound-promoted reactions, offer green and efficient alternatives to traditional methods.[6][7]

A general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below.

Isoxazole as a Privileged Scaffold in Drug Discovery

The isoxazole ring is considered a "privileged scaffold" due to its recurrence in a multitude of bioactive compounds across various therapeutic areas.[8][9] It can act as both a pharmacophore, contributing directly to the biological activity, and a bioisostere, replacing other functional groups to improve physicochemical and pharmacokinetic properties.[3][10]

Isoxazole as a Pharmacophore

The isoxazole moiety is a key component of the pharmacophore in numerous drugs, where it directly interacts with the biological target. For instance, in the antibiotic sulfamethoxazole, the isoxazole ring is crucial for its antibacterial activity.[3]

Isoxazole as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize lead compounds. The isoxazole ring is often used as a bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability.[11][12] For example, replacing a labile ester with a stable isoxazole ring can prevent rapid hydrolysis in vivo.

Therapeutic Applications of Isoxazole-Containing Drugs

The versatility of the isoxazole scaffold is reflected in the wide range of therapeutic applications of drugs containing this moiety.[8][9] These include antibacterial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][13] A selection of FDA-approved drugs containing the isoxazole ring is presented in the table below.

| Drug Name | Therapeutic Area | Mechanism of Action (if known) |

| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor |

| Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor |

| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels |

| Cloxacillin | Antibacterial | Beta-lactamase resistant penicillin |

| Dicloxacillin | Antibacterial | Beta-lactamase resistant penicillin |

| Flucloxacillin | Antibacterial | Beta-lactamase resistant penicillin |

| Oxacillin | Antibacterial | Beta-lactamase resistant penicillin |

| Danazol | Endocrine agent | Gonadotropin inhibitor |

| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |

Mechanism of Action: Valdecoxib as a Case Study

Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exemplifies the role of the isoxazole scaffold in targeted drug action.[2][9] It was used for the treatment of osteoarthritis and rheumatoid arthritis before its withdrawal from the market due to cardiovascular concerns.[3][8] The mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[2][13]

The signaling pathway for COX-2 inhibition by Valdecoxib is illustrated below.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of isoxazole derivatives can be quantitatively assessed and correlated with their structural features. The following table summarizes representative IC50 values for a series of isoxazole-based compounds against various targets.

| Compound ID | Target | R1-substituent | R2-substituent | IC50 (µM) | Reference |

| FXR-Agonist-1 | Farnesoid X Receptor | Phenyl | Carboxylic acid | 0.05 | [14] |

| FXR-Agonist-2 | Farnesoid X Receptor | 4-Chlorophenyl | Carboxylic acid | 0.12 | [14] |

| Tubulin-Inhibitor-1 | Tubulin Polymerization | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 1.5 | [7] |

| Tubulin-Inhibitor-2 | Tubulin Polymerization | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | 2.3 | [7] |

| COX-2-Inhibitor-1 | COX-2 | 4-Sulfamoylphenyl | Methyl | 0.03 | [2] |

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Materials:

-

Aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.05 eq)

-

Sodium hydroxide (1.05 eq)

-

Chloramine-T trihydrate (1.05 eq)

-

Copper(II) sulfate pentahydrate (catalytic amount)

-

Copper turnings (catalytic amount)

-

Terminal alkyne (1.0 eq)

-

tert-Butanol/Water (1:1) solvent mixture

Procedure:

-

To a solution of hydroxylamine hydrochloride in a 1:1 mixture of tert-butanol and water, add the aldehyde followed by sodium hydroxide. Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.

-

To the reaction mixture, add chloramine-T trihydrate in small portions over 5 minutes.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and copper turnings to the mixture.

-

Add the terminal alkyne to the reaction mixture and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization of Isoxazole Derivatives

The synthesized isoxazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have led to the discovery and development of a diverse range of therapeutic agents.[8][9] Future research in this area will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies, as well as the exploration of new biological targets for isoxazole-based drugs. The application of computational tools, such as QSAR and molecular docking, will further aid in the rational design of next-generation isoxazole-containing therapeutics with improved efficacy and safety profiles.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 11. ClinPGx [clinpgx.org]

- 12. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Isoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoxazole-5-carbonyl chloride (CAS No: 62348-13-4) is a reactive acyl chloride derivative widely utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds and novel molecular entities.[1][2] Its utility in creating N-Isoxazole-5-carbonyl-1,3-diphenyl-5-amino-1H-pyrazole for potential neurological treatments and 1-benzhydrylpiperazine derivatives for cancer research highlights its importance in drug development.[2] However, its high reactivity, particularly its classification as a corrosive substance, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of its hazards, detailed handling procedures, and emergency response protocols based on current safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that poses significant risks upon exposure.[3] It is crucial to understand its GHS classification to appreciate the potential dangers. The substance causes severe skin burns and eye damage.[3][4][5][6]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][4][6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[2][3][4][6] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62348-13-4 | [2][3][4] |

| Molecular Formula | C₄H₂ClNO₂ | [2][6] |

| Molecular Weight | 131.52 g/mol | [2][6] |

| Appearance | Brown liquid | [7] |

| Boiling Point | 167-168 °C | [2] |

| Density | 1.362 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4980 | [2] |

| Sensitivity | Moisture Sensitive |[4][7] |

Experimental and Handling Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the risks associated with this corrosive compound.

Protocol 3.1: Standard Laboratory Handling Workflow

This protocol outlines the required procedures for safely handling this compound during research and development activities.

-

Engineering Controls Verification:

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a long-sleeved lab coat, to prevent any skin exposure.[3][8][10]

-

Respiratory Protection: Use only under a chemical fume hood.[3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9][11]

-

-

Handling Procedure:

Caption: A workflow diagram for the standard safe handling of this compound.

Protocol 3.2: Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

-

Store in a designated "Corrosives area".[3]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

-

Store under an inert atmosphere to protect from moisture, as the compound is moisture sensitive.[4][7]

Stability and Reactivity

Table 3: Reactivity and Stability Data

| Parameter | Details |

|---|---|

| Reactivity | No specific data available, but considered reactive.[3] |

| Chemical Stability | Stable under normal conditions.[3] Moisture sensitive.[4][7] |

| Conditions to Avoid | Incompatible products, exposure to moist air or water.[4] |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, reducing agents.[3][4] |

| Hazardous Decomposition Products | Under thermal decomposition, may release irritating gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[4] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[3] |

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or release.

Protocol 5.1: Accidental Release Measures

-

Personal Precautions:

-

Containment and Clean-Up:

Caption: A logical workflow for responding to an accidental spill of this compound.

Protocol 5.2: First-Aid Measures

In all cases of exposure, show the Safety Data Sheet to the attending medical professional. Immediate medical attention is required.[3][4]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]

-

Skin Contact: Take off immediately all contaminated clothing.[3][4] Wash off immediately with plenty of water for at least 15 minutes.[3][4] Call a physician immediately.[3][4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration.[3][4] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][4] Call a physician immediately.[3][4]

-

Ingestion: Rinse mouth with water.[3][4] DO NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[8] Call a physician immediately.[3][4]

Caption: A flowchart detailing first-aid responses to different types of chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[3][4]

-

Unsuitable Extinguishing Media: No information available, but water may be unsuitable due to reactivity.

-

Specific Hazards: The product causes burns of the eyes, skin, and mucous membranes.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[3][4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][8]

Disposal Considerations

Waste disposal methods must be in compliance with all federal, state, and local regulations. Chemical waste should be disposed of through an approved waste disposal plant.[3][4] Do not empty into drains or release into the environment.[8] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound 97 62348-13-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | C4H2ClNO2 | CID 2736707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 62348-13-4 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide

Introduction: Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential in addressing a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the therapeutic applications of isoxazole derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

General Synthesis and Evaluation Workflow

The discovery and development of therapeutically active isoxazole derivatives typically follow a structured workflow. This process begins with the chemical synthesis of a library of compounds, often based on a common scaffold, followed by a cascade of biological assays to identify and characterize lead candidates.

Caption: General workflow for synthesis and evaluation of isoxazole derivatives.

Anticancer Applications

Isoxazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of isoxazole-based compounds exert their cytotoxic effects by targeting the microtubule cytoskeleton. They bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is critical for mitosis, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Caption: Inhibition of tubulin polymerization by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isoxazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Isoxazole-linked Arylcinnamides | HeLa (Cervical) | 0.4 - 2.7 | Tubulin Polymerization Inhibition | [1][2] |

| Isoxazole-linked Arylcinnamides | A549 (Lung) | 2.9 - 5.4 | Tubulin Polymerization Inhibition | [2] |

| [3]Oxazolo[5,4-e]isoindoles | Various Lymphoma Lines | < 0.5 | Tubulin Polymerization Inhibition | [3] |

| N-Benzylbenzamide Isoxazoles | Various Cancer Lines | 0.012 - 0.027 | Tubulin Polymerization Inhibition | [3] |

| Steroidal A-ring-fused Isoxazoles | Prostate Cancer | Low µM | Tubulin Stabilization | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Applications

Isoxazole derivatives exhibit potent anti-inflammatory properties, largely by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Many isoxazole derivatives are designed to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins (like PGE₂) without the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]

Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The potency and selectivity of isoxazole derivatives as anti-inflammatory agents are determined by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

| Compound Series | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| Methoxy-substituted Isoxazoles (C3) | 0.93 ± 0.01 | 22.56 ± 0.11 | 24.26 | [8] |

| Methoxy-substituted Isoxazoles (C5) | 0.85 ± 0.04 | 35.55 ± 0.15 | 41.82 | [8] |

| Methoxy-substituted Isoxazoles (C6) | 0.55 ± 0.03 | 33.95 ± 0.13 | 61.73 | [8] |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)...(IXZ3) | 0.95 | >100 | >105 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[9][10][11]

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague Dawley), divided into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: Administer the isoxazole derivative or the standard drug (e.g., orally or intraperitoneally) to the respective groups 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10][12]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Applications

Isoxazole derivatives constitute a significant class of antimicrobial agents, with several compounds demonstrating efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of isoxazole derivatives is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Series | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Reference |

| N³, N⁵-di(substituted)isoxazole-3,5-diamines (178e) | 95 | 110 | [13] |

| N³, N⁵-di(substituted)isoxazole-3,5-diamines (178f) | >100 | 95 | [13] |

| Imidazole-linked Isoxazoles (TPI-2, TPI-5) | 6.25 | 6.25 | [14] |

| Imidazole-linked Isoxazoles (TPI-14) | 6.25 | 6.25 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent against a specific microorganism.[15][16]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[15]

-

Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 5 µL of the standardized inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

-

Reading Results: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[17]

Neurological Applications

Isoxazole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanism often involves reducing oxidative stress and attenuating the pathological hallmarks of the disease.

Mechanism of Action: Neuroprotection in Alzheimer's Disease

In models of Alzheimer's disease, certain isoxazolone derivatives have shown neuroprotective effects. They can reduce the levels of beta-amyloid (Aβ) plaques and hyperphosphorylated tau protein, which are key pathological features. Additionally, they can mitigate oxidative stress by increasing the levels of endogenous antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[18][19][20]

Caption: Neuroprotective mechanisms of isoxazolone derivatives in Alzheimer's.

Quantitative Data: Neuroprotective Activity

The efficacy of neuroprotective isoxazole derivatives is often assessed by their ability to improve biochemical markers in animal models of disease.

| Compound | Model | Key Findings | Reference |

| 3,4,5-trimethoxy isoxazolone (TMI) | STZ-induced Alzheimer's mouse model | Ameliorated levels of Aβ1-42 proteins; Increased levels of GSH, CAT, SOD; Decreased levels of acetylcholinesterase inhibitors. | [18][19] |

Experimental Protocol: Evaluation in an Alzheimer's Disease Mouse Model

This protocol outlines the general steps for evaluating a test compound in a chemically-induced mouse model of Alzheimer's disease.[18]

-

Model Induction: Induce Alzheimer's-like pathology in mice (e.g., by intracerebroventricular injection of streptozotocin, STZ).

-

Compound Treatment: Administer the isoxazolone derivative to a treatment group of mice for a specified duration. A control group receives the vehicle.

-

Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess memory and cognitive function.

-

Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex).

-

Marker Quantification: Use techniques like ELISA and PCR to quantify the levels of Aβ1-42 protein and tau protein.[18][19]

-

Oxidative Stress Assessment: Measure the levels of oxidative stress markers (e.g., malondialdehyde, MDA) and the activity of antioxidant enzymes (GSH, CAT, SOD) in the brain homogenates.[18]

-

Data Analysis: Compare the behavioral and biochemical outcomes between the treated and control groups to determine the neuroprotective efficacy of the compound.

References

- 1. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. youtube.com [youtube.com]

- 18. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]

An In-depth Technical Guide to Isoxazole-5-carbonyl Chloride for Researchers and Drug Development Professionals

Introduction: Isoxazole-5-carbonyl chloride (CAS No. 62348-13-4) is a reactive acyl chloride and a pivotal building block in medicinal chemistry and drug discovery. Its unique heterocyclic structure serves as a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its suppliers, purity grades, analytical methodologies for quality control, and its application in the development of therapeutic agents.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. For research and development purposes, it is crucial to select a supplier that provides comprehensive analytical data, including a Certificate of Analysis (CoA), to ensure the quality and consistency of the material. Below is a summary of prominent suppliers and their available purity grades.

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich (MilliporeSigma) | 97%[1][2] | Often provides access to batch-specific Certificates of Analysis (CoA) online.[1][2] |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% (Assay by GC: ≥96.0%)[3] | Specification sheets may be available with additional physical properties.[3] |

| Alkali Scientific | Not explicitly stated, but distributes MilliporeSigma products.[4] | Pricing and availability may vary. |

| Advanced Chemical Intermediates | 95%[5] | |

| Key Organics | ≥97% | |

| Combi-Blocks | ≥97% | |

| BLDpharm | 97% |

This table is not exhaustive and represents a selection of suppliers. Researchers are encouraged to contact suppliers directly for the most current information and to request lot-specific data.

Experimental Protocols for Quality Control

The purity of this compound is critical for its use in synthesis, as impurities can lead to side reactions and the formation of undesired byproducts. Due to its reactivity, especially towards moisture, specific handling and analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound. Due to the reactive nature of acyl chlorides, derivatization is often employed to create more stable compounds for analysis.[6][7][8][9]

Methodology: Derivatization with an Alcohol

-

Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox or under argon), accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Derivatization: Add 1 mL of anhydrous methanol or ethanol to the vial. The alcohol will react with the acyl chloride to form the corresponding, more stable, methyl or ethyl isoxazole-5-carboxylate. The reaction is typically rapid and exothermic.

-

Dilution: After the reaction is complete (allow to stand for 5-10 minutes at room temperature), dilute the sample with an appropriate solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

-

GC-MS Parameters (Illustrative):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

-

Data Analysis: The purity is determined by the area percentage of the derivatized product peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for purity determination, again, typically after derivatization to handle the reactivity of the acyl chloride.[10][11]

Methodology: Derivatization with an Amine

-

Sample and Derivatizing Agent Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in anhydrous acetonitrile.

-

Prepare a solution of a derivatizing agent, such as benzylamine or aniline, at a concentration of about 2 mg/mL in anhydrous acetonitrile.

-

-

Derivatization: In a clean, dry vial, mix 100 µL of the this compound solution with 200 µL of the derivatizing agent solution. Allow the reaction to proceed at room temperature for 15-30 minutes to form the stable amide derivative.

-

Sample Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

-

HPLC Parameters (Illustrative):

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at an appropriate wavelength for the resulting amide (e.g., 254 nm).

-

-

Data Analysis: Purity is calculated based on the area percentage of the main derivative peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can provide a quantitative assessment of purity if an internal standard is used.[12][13][14]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve 5-10 mg of this compound in a dry, deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃. The use of a dry solvent is critical to prevent hydrolysis.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for this compound are two doublets in the aromatic region.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Key signals to observe include the carbonyl carbon and the carbons of the isoxazole ring.

-

Purity Assessment: The presence of unexpected signals may indicate impurities. The most common impurity is the corresponding carboxylic acid from hydrolysis, which would show a broad acidic proton in the ¹H NMR spectrum.

Potential Impurities

The primary impurity of concern is isoxazole-5-carboxylic acid , which forms upon hydrolysis of the acyl chloride with atmospheric or solvent moisture. Other potential impurities can arise from the synthetic route, which typically involves the conversion of isoxazole-5-carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[15] These impurities may include residual chlorinating agents or byproducts from their decomposition.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to readily form amide bonds makes it a versatile reagent for introducing the isoxazole moiety into drug candidates.

Drug Development Workflow: Synthesis of Leflunomide Analogs

A notable example of the use of a related isoxazole carbonyl chloride is in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[16][17] The following workflow illustrates a general process for synthesizing Leflunomide analogs, where this compound could be a starting material for novel derivatives.

References

- 1. 异噁唑-5-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 62348-13-4 [sigmaaldrich.com]

- 3. A14625.06 [thermofisher.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound | 62348-13-4 [sigmaaldrich.cn]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 8. japsonline.com [japsonline.com]

- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 12. This compound | C4H2ClNO2 | CID 2736707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 15. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 16. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Leflunomide? [synapse.patsnap.com]

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature, stemming from its unique electronic properties and synthetic accessibility, has led to the development of a wide array of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the isoxazole scaffold, detailing its synthesis, diverse biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The isoxazole nucleus is a key pharmacophore in numerous approved drugs, demonstrating its broad therapeutic applicability. Notable examples include the antibacterial agent sulfamethoxazole , the selective COX-2 inhibitor valdecoxib for treating inflammation, and the immunomodulatory drug leflunomide , used in the management of rheumatoid arthritis.[1][2] The continued exploration of isoxazole derivatives has yielded promising candidates in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]

Synthesis of the Isoxazole Scaffold

The construction of the isoxazole ring is a well-established field in organic synthesis, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone methodology.[4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the isoxazole ring.

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common and efficient method for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Substituted alkyne

-

Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde (2 mmol) in the Deep Eutectic Solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50°C for 1 hour to form the corresponding oxime.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for 3 hours. This in situ generates the nitrile oxide.

-

Introduce the substituted alkyne (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50°C.

-

After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.[5]

Biological Activities and Quantitative Data

Isoxazole derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for representative isoxazole compounds across different therapeutic areas.

Anticancer Activity

Isoxazole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6][7][8]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [9] |

| Isoxazole Chalcone Derivative 10a | DU145 (Prostate) | 0.96 | [10] |

| Isoxazole Chalcone Derivative 10b | DU145 (Prostate) | 1.06 | [10] |

| Dihydropyrazole Derivative 45 | Prostate Cancer | 2 ± 1 | [11] |

| Dihydropyrazole Derivative 39 | Prostate Cancer | 4 ± 1 | [11] |

| 3,5-bis(3'-indolyl)isoxazole | 29 human tumor cell lines | - | [12] |

| Isoxazole-piperazine derivative | Huh7 (Liver) | 0.3 - 3.7 | [13] |

| Isoxazole-piperazine derivative | Mahlavu (Liver) | 0.3 - 3.7 | [13] |

| Isoxazole-piperazine derivative | MCF-7 (Breast) | 0.3 - 3.7 | [13] |

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9][11]

| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | COX-2 | 0.005 | >20,000 | [14] |

| 3-phenyl-5-furan isoxazole derivative 150 | COX-2 | 9.16 ± 0.38 | - | [15] |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX & COX-2 | - | - | [9] |

| 4,5-diaryloisoxazol-3-carboxylic acid 11a | 5-Lipoxygenase | 0.24 | - | [13] |

| 4,5-diaryloisoxazol-3-carboxylic acid 11b | 5-Lipoxygenase | 0.24 | - | [13] |

Antibacterial Activity

Isoxazole-containing antibiotics, such as sulfamethoxazole, are well-established in clinical practice. Novel isoxazole derivatives continue to be explored for their potential to combat antibiotic resistance.[16][17]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(4-fluorophenyl)isoxazole-3,5-diamine | E. coli | 95 | [12] |

| N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamine | S. aureus | 95 | [12] |

| Isoxazole-acridone derivative 4a | E. coli | 16.88 | [12] |

| Isoxazole-acridone derivative 4e | E. coli | 19.01 | [12] |

| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | - | [18] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | - | [18] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoxazole derivatives exert their therapeutic effects is crucial for rational drug design. Here, we visualize the signaling pathways of two prominent isoxazole-containing drugs.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response in rheumatoid arthritis.[19][20]

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, valdecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[21][22]

Detailed Experimental Protocols

To facilitate further research and development of isoxazole-based compounds, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3 hours.

-

Formazan Solubilization: Add 150 µL of MTT solvent to each well and wrap the plate in foil. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compounds.[19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Test isoxazole compound

-

Vehicle control

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test isoxazole compound, vehicle, or standard drug to the animals via the desired route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-